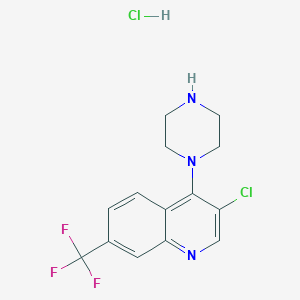
4-Isobutoxy-3-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutoxy-3-nitrophenol is an organic compound characterized by the presence of a nitro group (-NO2) and an isobutoxy group (-OCH2CH(CH3)2) attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3-nitrophenol typically involves the nitration of 4-isobutoxyphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Isobutoxy-3-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 4-Isobutoxy-3-aminophenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Oxidation: Quinone derivatives.
科学的研究の応用
4-Isobutoxy-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Isobutoxy-3-nitrophenol depends on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or catalytic surfaces that facilitate the reduction process.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxyphenol: Lacks the nitro group, making it less reactive in reduction reactions.
3-Nitrophenol: Has the nitro group in a different position, affecting its reactivity and properties.
Uniqueness
4-Isobutoxy-3-nitrophenol is unique due to the presence of both the isobutoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with the similar compounds listed above.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-3-nitrophenol |
InChI |
InChI=1S/C10H13NO4/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
QWHNBWAWCHOFGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
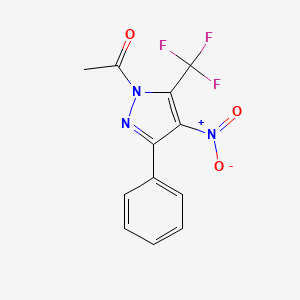
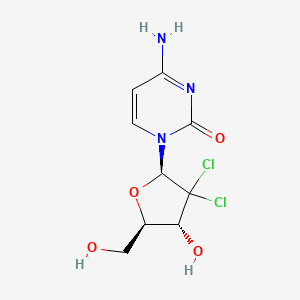
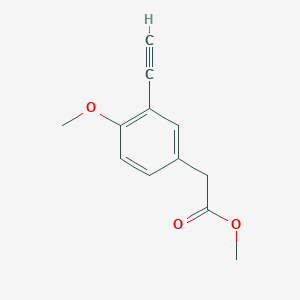
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
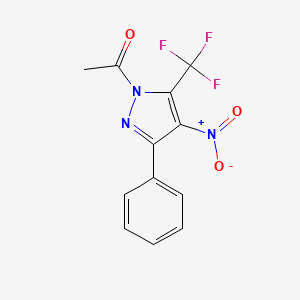

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
